3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a rhodanine (2-thioxo-thiazolidin-4-one) core fused with a pyrido[1,2-a]pyrimidin-4-one scaffold. Key structural attributes include:
- Rhodanine moiety: The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is critical for biological activity, as rhodanine derivatives are known for antimicrobial, antiviral, and anticancer properties .
- Pyrido-pyrimidinone system: The 7-methyl and 2-morpholin-4-yl groups on this scaffold likely improve solubility and modulate pharmacokinetic properties .
Its Z-configuration (indicated by the (Z)- designation) is essential for maintaining planar geometry, which facilitates interactions with biological targets .
Properties
Molecular Formula |
C26H26N4O4S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-17-3-8-22-27-23(28-11-13-34-14-12-28)20(24(31)30(22)16-17)15-21-25(32)29(26(35)36-21)10-9-18-4-6-19(33-2)7-5-18/h3-8,15-16H,9-14H2,1-2H3/b21-15- |
InChI Key |
DTZWPAYIEYEBLH-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCOCC5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCOCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Construction of the pyridopyrimidinone core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.
Introduction of the morpholine moiety: This can be done through nucleophilic substitution reactions, where a morpholine derivative is introduced to the core structure.
Final assembly: The final step involves the coupling of the thiazolidinone and pyridopyrimidinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the structure can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent length and flexibility : Ethyl/propyl linkers influence steric hindrance and binding pocket compatibility .
- Heterocyclic substitutions : Morpholine vs. piperazine alters hydrogen-bonding capacity and metabolic stability .
- Scaffold simplification: Removal of the pyrido-pyrimidinone system (e.g., butyl derivative) reduces molecular complexity but also diminishes target selectivity .
Electrochemical and Spectral Comparisons
- SCE) due to electron-withdrawing effects of the pyrido-pyrimidinone system .
- NMR Profiles: Similarities in chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with rhodanine derivatives suggest conserved electronic environments in the thiazolidinone core .
Computational Similarity Analysis
- Tanimoto Coefficients: Morgan Fingerprints: 0.72–0.85 similarity with rhodanine-pyrimidine hybrids .
- Docking Affinity : Molecular dynamics simulations indicate stronger binding to kinase targets (ΔG: -9.2 kcal/mol) compared to analogues lacking the morpholine group (ΔG: -7.8 kcal/mol) .
Challenges in Comparative Analysis
- Data Limitations : Few analogues have published bioactivity data, complicating structure-activity relationship (SAR) extrapolation .
- Stereochemical Sensitivity: Minor changes in substituent configuration (e.g., Z→E isomerization) drastically alter bioactivity, as seen in related rhodanine derivatives .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting a pyrimidine precursor (e.g., 6-amino-1,3-dimethyluracil) with aromatic aldehydes to form intermediates.
- Cyclization : Using 2-mercaptoacetic acid to generate the thiazolidinone ring.
- Functionalization : Introducing morpholine and methoxyphenyl groups via nucleophilic substitution or coupling reactions. Optimization : Control temperature (60–80°C), use polar aprotic solvents (DMF, DMSO), and monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
Q. How should researchers design initial biological activity assays for this compound?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution.
- Antioxidant assays : DPPH radical scavenging to evaluate thiazolidinone-mediated redox activity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported synthetic yields or by-product formation?
- By-product analysis : Use HPLC-MS to identify impurities; adjust stoichiometry of aromatic aldehydes or thiol reagents.
- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions.
- Catalytic additives : Introduce p-toluenesulfonic acid (PTSA) to accelerate cyclization .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Synthesize analogs with halogens (Cl, F) at the 4-methoxyphenyl group to enhance lipophilicity.
- Morpholine replacement : Test piperazine or thiomorpholine derivatives to modulate receptor binding.
- Bioisosteres : Replace the thioxo group with oxo or imino groups to assess potency changes. Validate via kinase inhibition assays (e.g., CDK2) .
Q. What computational methods are suitable for predicting binding modes and metabolic stability?
- Molecular docking : Use AutoDock Vina with protein targets (e.g., CDKs) to identify key interactions (e.g., hydrogen bonds with morpholine).
- ADMET prediction : Employ SwissADME to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
